molecular formula C16H18FNO3 B7510166 2-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

2-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

Cat. No. B7510166
M. Wt: 291.32 g/mol
InChI Key: RBIOQZUWZKAZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione, also known as FHPI, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

2-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione binds to the ATP-binding site of FAK and prevents its autophosphorylation, which is necessary for its activation. This results in the inhibition of downstream signaling pathways that are involved in cell migration and invasion.
Biochemical and Physiological Effects:
2-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has been shown to inhibit the migration and invasion of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 2-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has been shown to reduce inflammation and improve cardiac function in animal models of cardiovascular disease.

Advantages and Limitations for Lab Experiments

2-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is a useful tool for studying the role of FAK in various cellular processes. Its specificity for FAK makes it a valuable inhibitor for studying the downstream effects of FAK inhibition. However, its low solubility in aqueous solutions can make it difficult to work with in certain experiments.

Future Directions

For 2-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione research include the development of more soluble analogs, as well as the investigation of its potential therapeutic applications in various diseases. In addition, further studies are needed to fully understand the downstream effects of FAK inhibition and how it may be targeted for therapeutic benefit.

Synthesis Methods

The synthesis of 2-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione involves a multi-step process that begins with the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate to yield 2-(2-fluorophenyl)-2-hydroxyethyl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with phthalic anhydride in the presence of sodium ethoxide to form the final product, 2-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione.

Scientific Research Applications

2-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has been shown to inhibit the activity of the enzyme, focal adhesion kinase (FAK), which plays a crucial role in cell migration, invasion, and survival. Inhibition of FAK has been implicated in the treatment of cancer, as well as other diseases such as cardiovascular and inflammatory disorders.

properties

IUPAC Name

2-[2-(2-fluorophenyl)-2-hydroxyethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3/c17-13-8-4-3-7-12(13)14(19)9-18-15(20)10-5-1-2-6-11(10)16(18)21/h3-4,7-8,10-11,14,19H,1-2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIOQZUWZKAZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CC(C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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